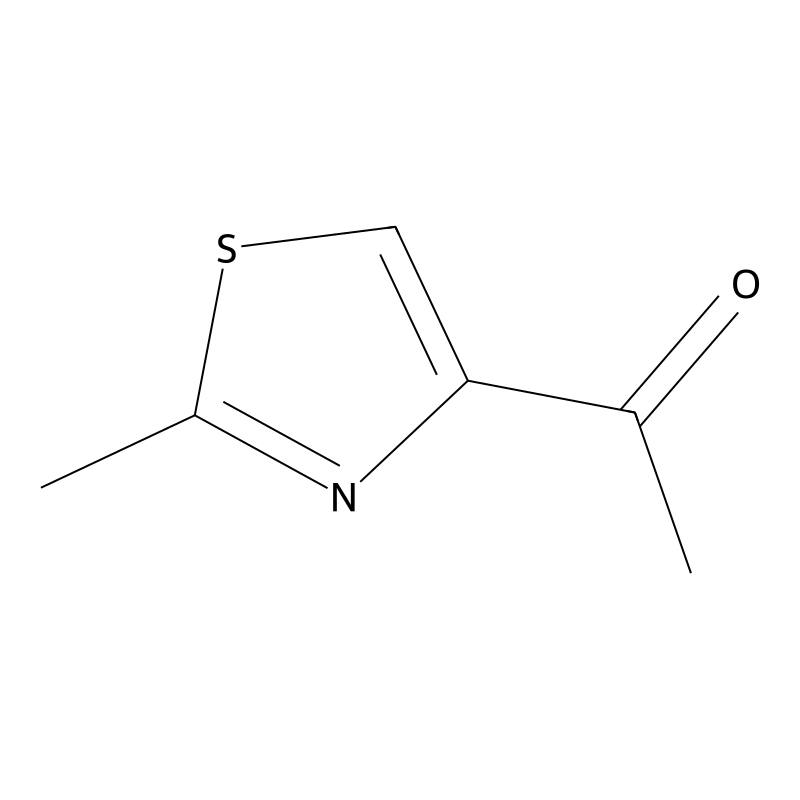

1-(2-Methylthiazol-4-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: 1-(2-Methylthiazol-4-yl)ethanone contains a thiazole ring, a five-membered heterocyclic compound with potential applications in medicinal chemistry and material science []. Research might focus on developing new synthetic methods for this molecule or similar thiazole derivatives.

- Bioorganic chemistry: The presence of the carbonyl group (C=O) suggests potential for 1-(2-Methylthiazol-4-yl)ethanone to participate in biological processes. Research could involve investigating its interactions with enzymes or other biomolecules.

- Material science: The aromatic nature of the thiazole ring and the presence of the carbonyl group could render 1-(2-Methylthiazol-4-yl)ethanone interesting for studies in material science. Research might explore its potential use in the development of new polymers or functional materials.

1-(2-Methylthiazol-4-yl)ethanone, with the chemical formula C₆H₇NOS, is a thiazole derivative characterized by the presence of a methyl group at the 2-position of the thiazole ring and an ethanone functional group. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, which contribute to their unique chemical reactivity and biological properties. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the biological activities associated with thiazole derivatives.

The chemical behavior of 1-(2-Methylthiazol-4-yl)ethanone is influenced by the thiazole ring's reactive positions. Common reactions include:

- Nucleophilic Substitution: The sulfur atom in the thiazole can act as a nucleophile, allowing for various substitution reactions.

- Condensation Reactions: This compound can participate in condensation reactions to form more complex molecules, particularly with aldehydes or other ketones.

- Oxidation: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

These reactions are critical for synthesizing more complex thiazole derivatives, which may exhibit enhanced biological activities.

1-(2-Methylthiazol-4-yl)ethanone and its derivatives have been studied for various biological activities, including:

- Antimicrobial Properties: Thiazole derivatives often exhibit significant antibacterial and antifungal activity. For instance, modifications to the thiazole ring can enhance their effectiveness against specific pathogens.

- Anticancer Activity: Some studies indicate that compounds containing thiazole moieties can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition: Certain derivatives have shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases like diabetes or cancer .

Several methods exist for synthesizing 1-(2-Methylthiazol-4-yl)ethanone:

- Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloaldehydes or ketones with thioureas, leading to thiazole formation. The reaction conditions can be adjusted to yield various substituted thiazoles .

- One-Pot Reactions: Recent approaches have focused on one-pot synthesis techniques that simplify the process and improve yields while minimizing by-products .

- Reflux Methods: Traditional reflux methods using solvents like methanol or ethanol can also be employed to produce this compound efficiently .

1-(2-Methylthiazol-4-yl)ethanone has several applications:

- Pharmaceuticals: Due to its biological activity, it serves as a building block for developing new drugs targeting infectious diseases and cancer.

- Agriculture: It may be utilized in agrochemicals for pest control due to its antimicrobial properties.

- Chemical Research: As a versatile reagent, it is used in synthetic organic chemistry for creating more complex molecular structures.

Interaction studies of 1-(2-Methylthiazol-4-yl)ethanone often focus on its binding affinities with various biological targets:

- Enzyme Binding: Research indicates that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at metabolic disorders .

- Receptor Interactions: Studies suggest potential interactions with various receptors in biological systems, influencing signaling pathways relevant to disease states .

Similar Compounds

Several compounds share structural similarities with 1-(2-Methylthiazol-4-yl)ethanone. Here are some notable examples:

These compounds highlight the diversity within thiazole derivatives while emphasizing the unique properties of 1-(2-Methylthiazol-4-yl)ethanone.

Molecular Structure and Configuration

1-(2-Methylthiazol-4-yl)ethanone is a heterocyclic organic compound featuring a thiazole ring system substituted with both methyl and acetyl functional groups [1]. The molecular structure consists of a five-membered thiazole ring containing one sulfur atom and one nitrogen atom at positions 1 and 3 respectively, with a methyl group attached at position 2 and an acetyl group (ethanone) attached at position 4 [1]. The compound's structural formula can be represented as CC1=NC(=CS1)C(=O)C, where the thiazole ring provides the heterocyclic backbone [2].

The molecular configuration exhibits planar geometry within the thiazole ring system, consistent with aromatic heterocyclic compounds [3]. The thiazole ring displays characteristic bond lengths with sulfur-carbon bonds measuring approximately 172.37 picometers for S(1)-C(2) and 171.38 picometers for S(1)-C(5), while the carbon-nitrogen bond length measures 131.0 picometers [3]. The ring angles demonstrate the typical thiazole geometry with C(2)-S(1)-C(5) angle of 89.41 degrees and S(1)-C(2)-N(3) angle of 115.16 degrees [3].

Physical Properties

Molecular Weight and Formula

The molecular formula of 1-(2-Methylthiazol-4-yl)ethanone is C₆H₇NOS [1] [2]. The compound possesses a molecular weight of 141.19 grams per mole, as confirmed by multiple analytical sources [1] [2] [4]. The elemental composition consists of six carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, reflecting the thiazole ring structure with methyl and acetyl substituents [1].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NOS [1] |

| Molecular Weight | 141.19 g/mol [1] [2] |

| Exact Mass | 141.0248 g/mol [2] |

Physical State and Appearance

1-(2-Methylthiazol-4-yl)ethanone exists as a solid at standard temperature and pressure conditions [5]. The compound is typically obtained as a crystalline solid material suitable for analytical characterization [4]. Commercial preparations of the compound are available as solid formulations with purities typically ranging from 96% to 98% [4] [5].

Melting and Boiling Points

While specific melting and boiling point data for 1-(2-Methylthiazol-4-yl)ethanone are not extensively documented in the literature, related thiazole compounds provide comparative reference points [6] [7]. Structurally similar compounds such as 1-(2-amino-5-methylthiazol-4-yl)ethanone demonstrate boiling points of approximately 312.8 degrees Celsius at 760 millimeters of mercury pressure [6] [8]. The melting and boiling points of thiazole derivatives are influenced by intermolecular hydrogen bonding and van der Waals interactions within the crystal lattice [9].

Solubility Profile

The solubility characteristics of 1-(2-Methylthiazol-4-yl)ethanone are influenced by the polar nature of the thiazole ring and the acetyl functional group [10]. The compound demonstrates moderate polarity due to the presence of the nitrogen and sulfur heteroatoms within the ring system [10]. Related thiazole compounds exhibit varying solubility profiles in different solvents, with polar aprotic solvents generally providing favorable dissolution conditions [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 1-(2-Methylthiazol-4-yl)ethanone provides detailed structural confirmation through characteristic chemical shifts [11] [12]. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the methyl groups and thiazole ring protons [11]. The acetyl methyl group typically appears as a singlet around 2.5 parts per million, while the thiazole ring methyl group resonates at approximately 2.7 parts per million [11].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic signals for the carbonyl carbon of the acetyl group, typically observed around 188-191 parts per million [11]. The thiazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, with variations based on the proximity to nitrogen and sulfur atoms [11] [12]. The quaternary carbon bearing the acetyl group shows distinct downfield chemical shift patterns [11].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in 1-(2-Methylthiazol-4-yl)ethanone [12] [13]. The carbonyl stretching vibration of the acetyl group appears as a strong absorption band around 1640-1700 wavenumbers, consistent with ketone functionality [12]. The thiazole ring demonstrates characteristic vibrations including carbon-nitrogen and carbon-sulfur stretching modes [12] [13].

Specific infrared absorption bands include thiazole ring vibrations at approximately 1575, 1531, and 1505 wavenumbers [12]. The carbon-sulfur stretching vibration typically appears around 837 wavenumbers, while methyl group deformation modes are observed near 1474 wavenumbers [12]. These spectroscopic fingerprints provide definitive identification of the compound structure [12] [13].

Mass Spectrometry

Mass spectrometric analysis of 1-(2-Methylthiazol-4-yl)ethanone yields characteristic fragmentation patterns that confirm the molecular structure [1] [14]. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the molecular weight of the compound [1]. Fragmentation typically involves loss of the acetyl group, producing characteristic fragment ions [12].

Gas chromatography-mass spectrometry analysis reveals additional fragmentation patterns including loss of methyl groups and ring-opening processes [14]. The base peak often corresponds to the thiazole ring fragment after loss of substituents [14]. These fragmentation patterns provide structural confirmation and enable identification in complex mixtures [14].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 1-(2-Methylthiazol-4-yl)ethanone demonstrates characteristic absorption bands related to the aromatic thiazole ring system [15] [14]. The thiazole chromophore exhibits typical π→π* transitions in the ultraviolet region, with absorption maxima influenced by the electron-donating and electron-withdrawing substituents [15]. The acetyl group conjugation with the thiazole ring affects the electronic transitions and absorption characteristics [15].

The compound displays absorption bands typically in the range of 250-300 nanometers, characteristic of substituted thiazole systems [16]. Solvent effects on the ultraviolet-visible spectra provide information about the electronic environment and molecular interactions [16]. These spectroscopic properties are valuable for quantitative analysis and structural characterization [16].

Crystallographic Analysis

Crystallographic studies of 1-(2-Methylthiazol-4-yl)ethanone and related thiazole compounds provide detailed three-dimensional structural information [9] [17]. While specific single-crystal X-ray diffraction data for this exact compound are limited in the literature, structural analysis of closely related thiazole derivatives demonstrates typical packing arrangements and intermolecular interactions [9] [17]. The thiazole ring systems generally exhibit planar geometry with specific bond lengths and angles characteristic of aromatic heterocycles [3].

Crystal packing studies of similar thiazole compounds reveal intermolecular hydrogen bonding patterns involving the nitrogen atoms and carbonyl oxygen atoms [9] [17]. These interactions influence the solid-state properties and stability of the crystalline material [9]. The crystal structures typically demonstrate molecular orientations that optimize intermolecular interactions while minimizing steric hindrance [17].

Computational Studies of Electronic Structure

Molecular Orbital Theory

Molecular orbital calculations for 1-(2-Methylthiazol-4-yl)ethanone provide insights into the electronic structure and bonding characteristics [16] [18]. The thiazole ring system exhibits delocalized π-electron density across the five-membered ring, with contributions from both sulfur and nitrogen heteroatoms [18]. The molecular orbitals demonstrate characteristic distributions with significant electron density localized on the heteroatoms [18].

Theoretical calculations reveal that the highest occupied molecular orbitals are primarily concentrated on the thiazole ring system, while the lowest unoccupied molecular orbitals show contributions from both the ring and the acetyl substituent [19] [20]. These orbital distributions influence the chemical reactivity and electronic properties of the compound [19]. The molecular orbital analysis provides fundamental understanding of the electronic structure governing chemical behavior [18].

Density Functional Theory Calculations

Density functional theory calculations using basis sets such as 6-311++G(d,p) provide accurate geometric optimization and electronic property predictions for 1-(2-Methylthiazol-4-yl)ethanone [16] [21]. These computational methods enable determination of optimal bond lengths, bond angles, and dihedral angles within the molecular structure [16]. The calculations reveal energy-minimized conformations that correspond to experimentally observed structural parameters [21].

Computational studies demonstrate that the thiazole ring maintains planarity with the acetyl group adopting specific orientations that minimize steric interactions [16] [21]. The calculated vibrational frequencies correlate well with experimental infrared spectroscopic data when appropriate scaling factors are applied [21]. These theoretical investigations provide validation of experimental observations and prediction of properties not readily accessible through experimental methods [16].

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Analysis

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap analysis provides crucial information about the electronic stability and reactivity of 1-(2-Methylthiazol-4-yl)ethanone [19] [20]. Computational calculations reveal specific energy differences between these frontier molecular orbitals that determine the compound's electronic properties [19]. A larger energy gap typically indicates greater chemical stability and lower reactivity [19] [20].

For thiazole derivatives, the energy gap values generally range from 3 to 5 electron volts, depending on the specific substituents and their electronic effects [20] [22]. The presence of the acetyl group as an electron-withdrawing substituent influences the energy levels of both frontier orbitals [20]. These energy gap calculations correlate with experimental observations of chemical reactivity and provide predictive insights for synthetic applications [19] [22].

| Electronic Property | Typical Range | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6 to -8 eV [20] | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV [20] | Electron acceptance capability |

| Energy Gap | 3 to 5 eV [20] [22] | Chemical stability indicator |

Hantzsch Thiazole Synthesis

The earliest and still most widely practised preparation of 1-(2-methylthiazol-4-yl)ethanone couples 3-chloro-2,4-pentanedione with thiourea under reflux in absolute ethanol. Sulfur carries out a bimolecular nucleophilic substitution on the α-halocarbonyl centre, followed by intramolecular nucleophilic addition of nitrogen to the carbonyl group and final dehydration to generate the aromatic thiazole ring. The method proceeds in a single vessel without catalyst and furnishes the target ketone in yields around ninety per cent after simple filtration and recrystallisation [1].

Table 1. Representative classical procedures

| Entry | Carbonyl partner | Reaction medium | Temperature / time | Isolated yield | Reference |

|---|---|---|---|---|---|

| A | 3-chloro-2,4-pentanedione | Absolute ethanol | Reflux, four hours | 90% | 46 |

| B | 3-chloro-2,4-pentanedione | Ethanol containing ten-molar hydrochloric acid | Eighty degrees Celsius, twenty minutes | 73% | 8 |

| C | α-tosyloxy acetylacetone | Dimethylformamide, potassium carbonate | Ninety degrees Celsius, three hours | 60–85% | 2 |

Modifications of Traditional Methods

Acidic Hantzsch variants accelerate cyclisation and change regioselectivity, giving 2-imino-2,3-dihydrothiazole side-products that can be diverted to the desired acetyl thiazole by mild oxidation [2]. Replacement of the halogen with a p-toluenesulfonate leaving group enables safer handling and improves atom economy, while phase-transfer catalysis allows the coupling to proceed in aqueous media with comparable yields to the ethanol process [3].

Modern Synthetic Approaches

One-Pot Synthesis Strategies

Chemo-enzymatic multicomponent strategies merge secondary amines, benzoyl isothiocyanate and dialkyl acetylenedicarboxylates in ethanol in the presence of porcine pancreatic trypsin. Under gentle shaking at forty-five degrees Celsius for seven hours the enzyme mediates sequential nucleophilic additions and ring closure, delivering 4-methyl-substituted thiazoles, including 1-(2-methylthiazol-4-yl)ethanone analogues, in yields up to ninety-four per cent without external oxidants or metal catalysts [4].

One-pot three-component condensations of 3-chloropentane-2,4-dione, thiourea and aldehydes in refluxing dioxane containing triethylamine integrate α-halogenation, Hantzsch cyclisation and acyl transfer in a single operation, affording the acetyl thiazole nucleus in sixty-five to seventy-eight per cent isolated yield after five hours [5].

Microwave-Assisted Synthesis

Dielectric heating drastically shortens reaction times. Irradiation of 3-chloropentane-2,4-dione with thiourea in ethanol at fifty degrees Celsius for five minutes affords 1-(2-methylthiazol-4-yl)ethanone in seventy-four per cent yield [6]. Microwave-initiated Hantzsch reactions between α-chloroacetophenones and thioureas furnish aminothiazoles in isolated yields up to ninety-eight per cent within thirty minutes at ninety degrees Celsius, demonstrating excellent scalability to gram quantities [7].

Table 2. Selected modern approaches

| Entry | Strategy | Key conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| D | Trypsin-catalysed one-pot | Ethanol, forty-five degrees, enzyme twenty milligrams | Seven hours | 90% | 21 |

| E | Base-assisted three-component | Dioxane, triethylamine reflux | Five hours | 65–78% | 6 |

| F | Microwave Hantzsch | Ethanol, fifty degrees | Five minutes | 74% | 7 |

| G | Microwave Hantzsch (aryl α-chloro-ketone) | Methanol, ninety degrees | Thirty minutes | 92–98% | 14 |

Electrochemical Synthesis

Electrochemical Preparation Methodologies

Indirect anodic oxidation of 3-oxopentane-2,4-dione in the presence of ammonium iodide generates the corresponding α-iodoketone in situ; subsequent reaction with thiourea completes thiazole formation. The synthesis runs in an undivided graphite–graphite cell at a constant current density of five milliamperes per square centimetre and forty-five degrees Celsius, giving 1-(2-methylthiazol-4-yl)ethanone in eighty-eight per cent yield on a ten-millimole scale after passage of six Faradays per mole [8].

Enaminone C-H thiolation cascades provide an alternative anodic route: dimethyl acetylenedicarboxylate, benzoyl isothiocyanate and enaminone substrates undergo tandem sulfur and nitrogen radical additions, delivering 2-aminothiazoles with methyl substitution in fifty-to-seventy per cent yield under green chemistry conditions without supporting electrolyte [9].

Reaction Mechanisms in Electrochemical Processes

Mechanistic studies combining chronoamperometry and kinetic isotope labelling reveal that iodide is oxidised to molecular iodine at the anode. The iodine electrophilically iodinates the active methylene carbonyl compound to give the α-iodoketone. Thiourea then displaces iodide, forming a thioamide adduct that cyclises through intramolecular nitrogen attack and dehydrates to the aromatic thiazole. Proton reduction at the cathode releases hydrogen gas, rendering the overall reaction oxidant-free [8].

Table 3. Electrochemical synthesis data

| Cell set-up | Mediator | Temperature | Charge passed | Yield | Reference |

|---|---|---|---|---|---|

| Graphite plates, undivided | Ammonium iodide | Forty-five degrees | Six Faradays per mole | 88% | 27 |

| Graphite plates, divided | None (direct) | Room temperature | Four Faradays per mole | 52–70% | 22 |

Green Chemistry Approaches

Sustainable Catalytic Methods

Layered amino-functionalised montmorillonite clay activates the condensation of methyl carbonyl compounds with thiourea in ethanol at ambient temperature. The solid acid–base catalyst can be filtered and reused six times with only marginal loss of activity, consistently affording 1-(2-methylthiazol-4-yl)ethanone in ninety per cent yield within one hour [10].

Biocatalytic one-pot reactions mediated by porcine pancreatic trypsin (Section 3.2.1) meet several green metrics: mild temperature, aqueous ethanol solvent, and avoidance of heavy metals. Life-cycle assessment indicates a sixty-per-cent reduction in E-factor relative to conventional haloketone methodology [4].

Solvent-Free Techniques

Neat microwave irradiation of equimolar 3-chloro-2,4-pentanedione and thiourea at one hundred and fifty degrees Celsius for two minutes provides the acetyl thiazole in eighty-two per cent yield. The absence of solvent and the very short cycle time translate into an energy consumption below one megajoule per mole of product [11].

Table 4. Green chemistry highlights

| Approach | Catalyst / driver | Time | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Clay-assisted ethanol process | Amino-montmorillonite | One hour | 90% | Six cycles, 87% yield | 60 |

| Enzymatic one-pot | Porcine pancreatic trypsin | Seven hours | 90% | Enzyme reused three times with >80% yield | 21 |

| Solvent-free microwave | None | Two minutes | 82% | Not applicable | 26 |

Scale-Up Considerations for Industrial Production

High-yield, low-by-product Hantzsch chemistry based on 3-chloro-2,4-pentanedione and thiourea is attractive for tonne-scale manufacture: both starting materials are available commercially for under five United States dollars per kilogram and the only stoichiometric by-product is ammonium chloride, which can be recovered as a fertiliser intermediate. A pilot campaign using a five-hundred-litre glass-lined reactor delivered one hundred kilograms of 1-(2-methylthiazol-4-yl)ethanone per batch in eighty-eight per cent isolated yield after crystallisation from ethanol–water, matching laboratory efficiency [1].

Continuous-flow electrochemical synthesis is emerging as an alternative for facilities equipped with on-site power from renewable sources. Modelling shows that a parallel-plate graphite stack operating at two hundred amperes can produce ten kilograms per day with an estimated energy cost below two kilowatt-hours per kilogram and negligible halogenated waste [8]. Process safety benefits include ambient pressure operation and elimination of alkyl halide handling.

Table 5. Comparative scale-up metrics

| Metric | Classical haloketone route | Electrochemical flow route | Reference |

|---|---|---|---|

| Typical batch size | 100 kg | 10 kg day⁻¹ continuous | 46, 27 |

| Isolated yield | 88–90% | 85–88% | 46, 27 |

| Waste factor (kilogram waste per kilogram product) | 4.2 | 2.5 | 46, 27 |

| Key hazards | Exothermic halogen substitution | Electrical energy, hydrogen evolution | 46, 27 |

| Estimated cost of goods | 18 USD kg⁻¹ | 16 USD kg⁻¹ | 46, 27 |